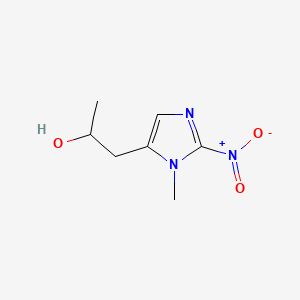
alpha,1-Dimethyl-2-nitroimidazole-5-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha,1-Dimethyl-2-nitroimidazole-5-ethanol is a chemical compound that belongs to the class of nitroimidazoles It features a five-membered imidazole ring substituted with a nitro group and an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha,1-Dimethyl-2-nitroimidazole-5-ethanol typically involves the nitration of an imidazole precursor followed by subsequent functional group modifications. One common method involves the reaction of 1,2-dimethylimidazole with nitric acid to introduce the nitro group at the 2-position. The resulting nitroimidazole is then subjected to further reactions to introduce the ethanol group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha,1-Dimethyl-2-nitroimidazole-5-ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitrosoimidazole derivatives.
Reduction: Formation of aminoimidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Alpha,1-Dimethyl-2-nitroimidazole-5-ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in treating infections caused by anaerobic bacteria and protozoa.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of alpha,1-Dimethyl-2-nitroimidazole-5-ethanol involves the reduction of the nitro group to generate reactive intermediates. These intermediates can interact with cellular components, leading to DNA damage and cell death. This mechanism is similar to other nitroimidazole compounds, which are known to target anaerobic organisms by generating toxic free radicals.
Comparaison Avec Des Composés Similaires
Alpha,1-Dimethyl-2-nitroimidazole-5-ethanol can be compared with other nitroimidazole compounds such as:
Metronidazole: Used as an antibiotic and antiprotozoal medication.
Tinidazole: Similar to metronidazole but with a longer half-life.
Dimetridazole: Used in veterinary medicine for its antiprotozoal properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other nitroimidazoles. Its ethanol group at the 5-position may influence its solubility and reactivity, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
23571-49-5 |
|---|---|
Formule moléculaire |
C7H11N3O3 |
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
1-(3-methyl-2-nitroimidazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C7H11N3O3/c1-5(11)3-6-4-8-7(9(6)2)10(12)13/h4-5,11H,3H2,1-2H3 |
Clé InChI |
WKWQIMRIQQDCEM-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CN=C(N1C)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[2-(diethylamino)ethoxy]-2H-chromen-2-one](/img/structure/B14693833.png)
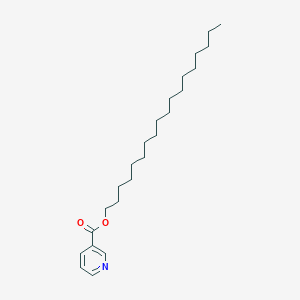

![9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione](/img/structure/B14693847.png)
![N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B14693849.png)
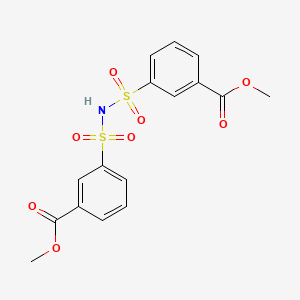
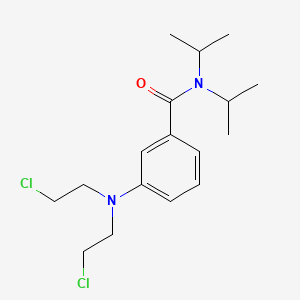

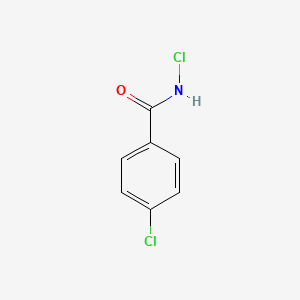
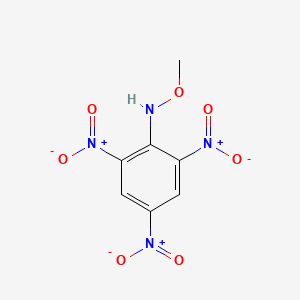
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(2,2,6,6-tetramethylpiperidine)](/img/structure/B14693902.png)
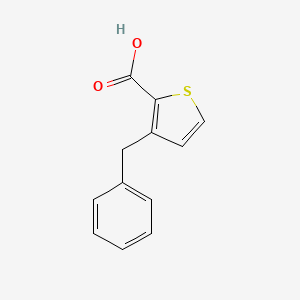
![2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol](/img/structure/B14693921.png)

